

An In-depth Technical Guide to Cyclopropanecarbonyl Chloride: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopropanecarboxylic acid;chloride

Cat. No.: B14115079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarbonyl chloride, a vital reagent in organic synthesis, is a highly reactive acyl chloride incorporating a strained cyclopropane ring. This unique structural feature imparts distinct chemical properties and reactivity, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] Its ability to introduce the cyclopropylcarbonyl moiety is crucial for developing new therapeutic agents and crop protection solutions.^[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and key applications, supported by detailed experimental protocols and spectroscopic data.

Core Chemical and Physical Properties

Cyclopropanecarbonyl chloride is a clear, colorless to slightly yellow liquid with a pungent odor.^[2] Due to its high reactivity, it is sensitive to moisture and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment.^[2]

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₅ ClO	[3]
Molecular Weight	104.53 g/mol	
CAS Number	4023-34-1	[4]
Boiling Point	119 °C (lit.)	[2]
Density	1.152 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.452 (lit.)	[2]
Flash Point	23 °C (73.4 °F)	[3]
Solubility	Soluble in organic solvents, reacts violently with water.	[3]
Storage Temperature	2-8°C	[2]

Spectroscopic Data

The structural features of cyclopropanecarbonyl chloride can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cyclopropanecarbonyl chloride exhibits a complex splitting pattern characteristic of the cyclopropane ring protons.

Table 1: ¹H NMR Spectroscopic Data

Proton	Chemical Shift (δ , ppm)	Coupling Constants (J, Hz)
H α (methine)	2.111	$J(\alpha,\beta) = 7.88, J(\alpha,\beta') = 7.88,$ $J(\alpha,\gamma) = 4.43, J(\alpha,\gamma') = 4.43$
H β , H β' (methylene)	1.183	$J(\beta,\beta') = 9.19, J(\beta,\gamma) = -4.46,$ $J(\beta,\gamma') = 7.59$
H γ , H γ' (methylene)	1.283	$J(\gamma,\gamma') = 9.99, J(\beta',\gamma) = 7.59,$ $J(\beta',\gamma') = -4.46$
Reference:[5]		

Table 2: ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
C=O	~175 (Estimated)
CH	~20-30 (Estimated)
CH ₂	~10-20 (Estimated)

Note: Experimentally determined ^{13}C NMR chemical shifts for the carbonyl and cyclopropyl carbons are not readily available in the searched literature. The provided values are estimates based on typical ranges for similar functional groups.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of cyclopropanecarbonyl chloride shows a strong absorption band characteristic of the carbonyl group in an acyl chloride.

Table 3: IR Spectroscopic Data

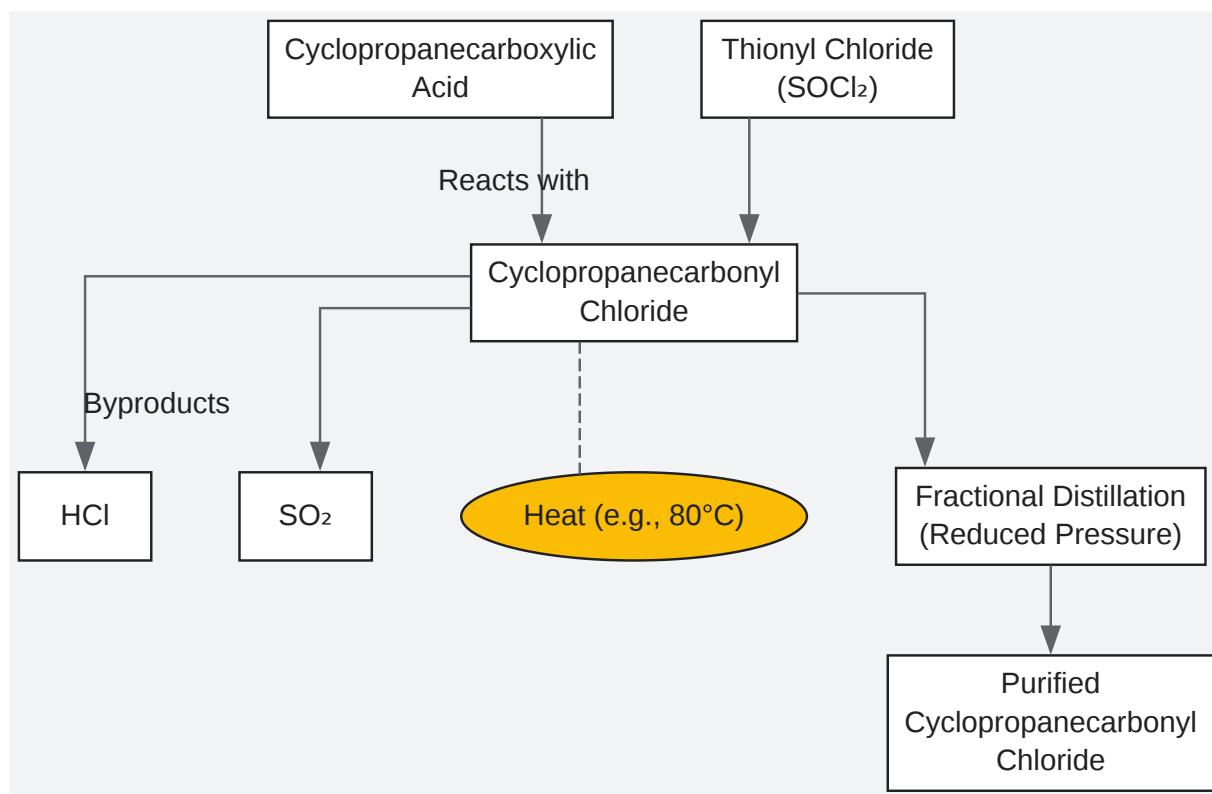
Functional Group	Absorption Frequency (cm ⁻¹)
C=O stretch (acyl chloride)	~1780-1815
C-H stretch (cyclopropane)	~3000-3100
C-Cl stretch	~650-850
Reference:[10][11][12]	

Mass Spectrometry (MS)

The mass spectrum of cyclopropanecarbonyl chloride provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data

Fragment	m/z
[M] ⁺	104/106
[M-Cl] ⁺	69
[C ₃ H ₅] ⁺	41
Reference:[13][14][15][16][17]	

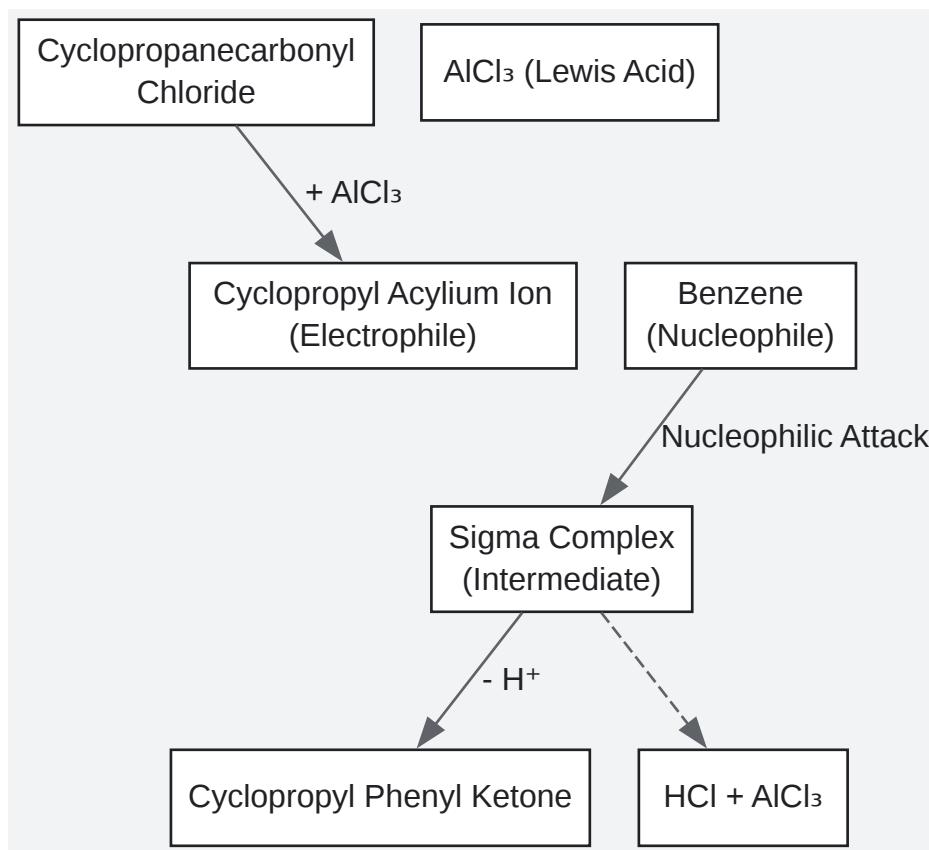

Chemical Reactivity and Synthetic Applications

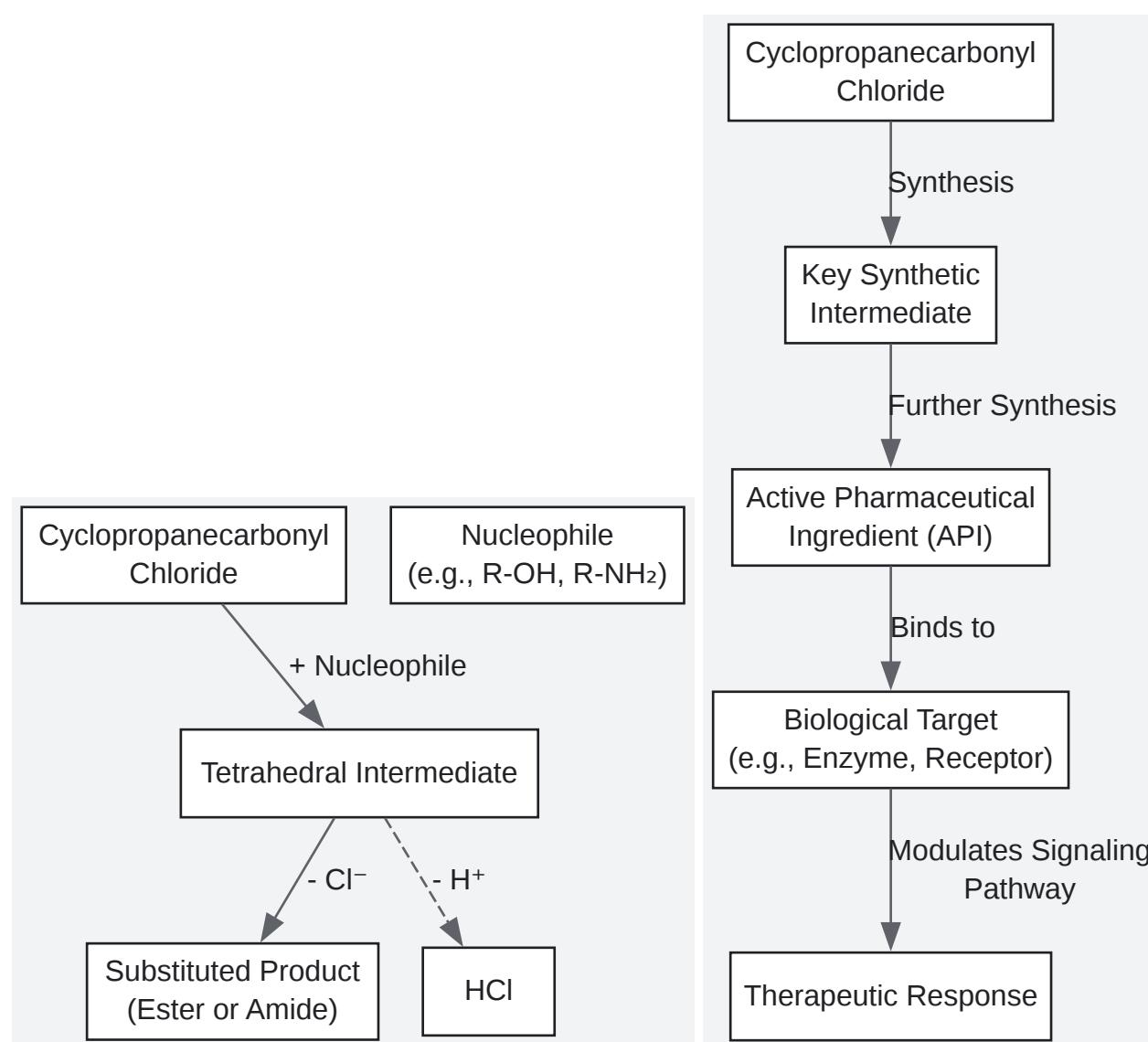
As an acyl chloride, the reactivity of cyclopropanecarbonyl chloride is dominated by nucleophilic acyl substitution reactions. The electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Synthesis of Cyclopropanecarbonyl Chloride

The most common method for the preparation of cyclopropanecarbonyl chloride is the reaction of cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][18]

- Reaction Setup: To a round-bottom flask equipped with a condenser and an addition funnel, add cyclopropanecarboxylic acid (e.g., 131.6 g).
- Addition of Thionyl Chloride: While stirring, add thionyl chloride (e.g., 218.9 g) dropwise through the addition funnel.
- Reaction: After the addition is complete (e.g., over 1.5 hours), heat the reaction mixture at 80°C for 30 minutes, or until the liberation of gas (SO₂ and HCl) ceases.
- Purification: The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless oil (typically 90-96% yield with >98% purity).


[Click to download full resolution via product page](#)


Caption: Synthesis of Cyclopropanecarbonyl Chloride.

Friedel-Crafts Acylation

Cyclopropanecarbonyl chloride is an effective reagent in Friedel-Crafts acylation reactions to introduce a cyclopropyl ketone moiety onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl_3).[\[19\]](#)[\[20\]](#)

- **Reaction Setup:** In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane).
- **Formation of Acylium Ion:** Cool the suspension in an ice bath and slowly add cyclopropanecarbonyl chloride.
- **Addition of Aromatic Substrate:** To the resulting mixture, add benzene dropwise, maintaining the low temperature.
- **Reaction:** After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
- **Work-up:** Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
- **Extraction and Purification:** Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO_4), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 3. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Actylis - Cyclopropylmethanol - Catalyst [solutions.actylis.com]
- 5. Cyclopropanecarbonyl Chloride(4023-34-1) 1H NMR [m.chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 11. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 12. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 13. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. learnbin.net [learnbin.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopropanecarbonyl Chloride: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14115079#cyclopropanecarbonyl-chloride-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com